molecular formula C23H46NO5P B120179 [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 1498334-68-1

[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No. B120179
M. Wt: 447.6 g/mol
InChI Key: OKCYUHYFKODCNJ-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as OPAE, is a phospholipid derivative that has been widely used in scientific research. OPAE is a zwitterionic surfactant with a positively charged quaternary ammonium group and a negatively charged phosphate group. This unique structure makes OPAE an ideal tool for various biochemical and biophysical studies.

Mechanism Of Action

[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate is believed to interact with the hydrophobic regions of membrane proteins and lipids, thereby stabilizing the membrane and preventing protein denaturation. [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can also induce membrane fusion by disrupting the lipid bilayer structure.

Biochemical And Physiological Effects

[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has been shown to have minimal toxicity and is generally considered safe for use in cell culture and animal studies. However, [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can interfere with some biochemical assays, such as the Bradford protein assay, due to its positive charge.

Advantages And Limitations For Lab Experiments

[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has several advantages over other surfactants, including its high solubilization capacity, low toxicity, and ability to stabilize membrane proteins. However, [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can also interfere with some biochemical assays and may have limited applicability for certain types of experiments.

Future Directions

There are several future directions for [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate research. One area of interest is the development of new [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate derivatives with improved solubilization capacity and lower interference with biochemical assays. Another area of interest is the use of [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate for drug delivery, particularly for targeting membrane proteins involved in disease processes. Finally, [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate may have potential applications in biotechnology and nanotechnology, such as the development of new biosensors and nanomaterials.

Synthesis Methods

[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can be synthesized by a two-step reaction. First, 2-aminoethylphosphonic acid is reacted with 1-bromo-2-trimethylammonioethane to form the intermediate. Then, the intermediate is coupled with oleic acid to produce [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate. The purity of [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can be achieved by column chromatography.

Scientific Research Applications

[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has been widely used in scientific research as a surfactant for membrane proteins and liposomes. [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate is particularly useful for solubilizing and stabilizing membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has also been used as a tool for studying lipid-protein interactions, membrane fusion, and drug delivery.

properties

CAS RN

1498334-68-1

Product Name

[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C23H46NO5P

Molecular Weight

447.6 g/mol

IUPAC Name

[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C23H46NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)29-30(26,27)28-22-21-24(2,3)4/h12-13H,5-11,14-22H2,1-4H3/b13-12+

InChI Key

OKCYUHYFKODCNJ-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OP(=O)([O-])OCC[N+](C)(C)C

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OP(=O)([O-])OCC[N+](C)(C)C

synonyms

2-[[Hydroxy[[(9E)-1-oxo-9-octadecen-1-yl]oxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt; 

Origin of Product

United States

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